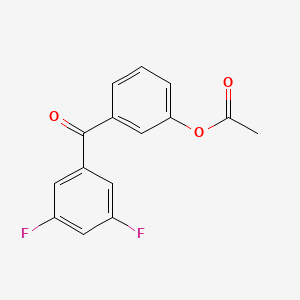

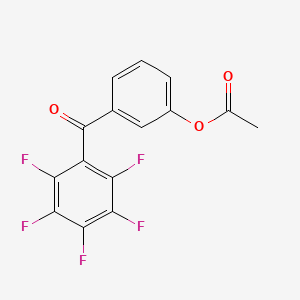

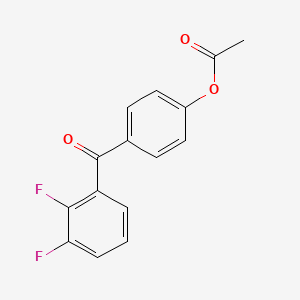

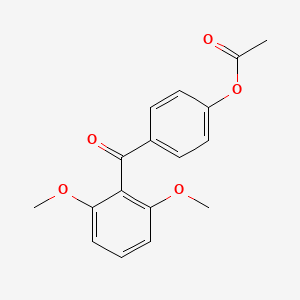

Ethyl 5-(2-thenoyl)-2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 5-(2-thenoyl)pentanoic acid, involves the reaction of thiophene with adipyl chloride . The Claisen condensation of ethyl 2-thiophenecarboxylate with an appropriate ketone under the influence of lithium diisopropylamide (LDA) has also been reported .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Insecticidal Esters : Ethyl 5-(2-thenoyl)-2-furoate is used in synthesizing 5-substituted 3-furoates and 3-thenoates, serving as intermediates for insecticidal esters. This process involves chloromethylation and a Friedel–Crafts reaction, indicating its role in developing compounds with potential applications in pest control (Elliott, Janes, & Pearson, 1971).

Copolymer Synthesis : This chemical is a key ingredient in the production of copolyesters containing terephthalic and bio-based furanic units. This process involves melt polycondensation, signifying its application in the creation of environmentally friendly polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).

Formation of Isocyanates and Carbonates : Ethyl 5-(2-thenoyl)-2-furoate undergoes various chemical transformations, such as the Curtius rearrangement, forming isocyanates and carbonates. These reactions have potential applications in organic synthesis and pharmaceuticals (Pevzner, 2011).

Applications in Material Science and Chemistry

Corrosion Inhibition of Mild Steel : Furan derivatives, including ethyl 5-(2-thenoyl)-2-furoate, are studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This research has implications for industrial applications in protecting metals from corrosion (Khaled, 2010).

Perfume Synthesis : Ethyl furoate, which is closely related to ethyl 5-(2-thenoyl)-2-furoate, has been approved for use as a perfume ingredient in several countries. The synthesis process of ethyl furoate, from furoic acid and ethanol, highlights its application in the fragrance industry (Wang Er-xin, 2010).

Pharmaceutical and Medicinal Research

- Antiinflammatory Corticosteroid Derivatives : Research into corticosteroids includes the preparation of 17-furoyl and -thenoyl esters, utilizing ethyl 5-(2-thenoyl)-2-furoate. These derivatives have shown significant topical antiinflammatory potency, indicating their potential use in medical treatments (Shapiro et al., 1987).

Propriétés

IUPAC Name |

ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c1-2-15-12(14)9-6-5-8(16-9)11(13)10-4-3-7-17-10/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHCMBBYLXNJGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641793 |

Source

|

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-thenoyl)-2-furoate | |

CAS RN |

890100-52-4 |

Source

|

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.